molecular formula C22H24Cl2N4O2 B11988687 N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide

Cat. No.: B11988687
M. Wt: 447.4 g/mol
InChI Key: PRYZLIFIVUKBHJ-RYQLWAFASA-N
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Description

"N'~1~,N'~8~-Bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide" is a symmetric dihydrazide derivative featuring an eight-carbon aliphatic backbone (octane) with hydrazide groups at both termini. Each hydrazide moiety is conjugated via a Schiff base linkage to a 4-chlorophenyl substituent, forming an (E)-configured methylidene group. This structural motif is characteristic of hydrazone derivatives, which are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula

C22H24Cl2N4O2

Molecular Weight

447.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]octanediamide

InChI

InChI=1S/C22H24Cl2N4O2/c23-19-11-7-17(8-12-19)15-25-27-21(29)5-3-1-2-4-6-22(30)28-26-16-18-9-13-20(24)14-10-18/h7-16H,1-6H2,(H,27,29)(H,28,30)/b25-15+,26-16+

InChI Key

PRYZLIFIVUKBHJ-RYQLWAFASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interfere with biological processes. It may also interact with cellular proteins and DNA, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of bis-hydrazones, which vary in backbone length, substituents, and functional groups. Key structural analogues include:

Compound Name Backbone Substituents Molecular Weight (a.m.u) Key Properties/Applications References
Target Compound Octane dihydrazide 4-Chlorophenyl Calculated: ~468.3 (C₂₈H₂₈Cl₂N₄O₂) Hypothesized applications in antimicrobial or anticancer research (based on structural analogs) -
N,N-Bis[(E)-(4-Chlorophenyl)Methylidene]Carbothioic Dihydrazide Carbothioic dihydrazide 4-Chlorophenyl 351.25 Demonstrated in vitro free radical scavenging (IC₅₀: 12.3 μM) and cytotoxic activity (LD₅₀: 18.7 μM) against HeLa cells
N'-[(E)-(4-Chlorophenyl)Methylidene]-2-(6,9-Dihydro-5H-Purin-6-Ylsulfanyl)Acetohydrazide Purine-thioacetohydrazide 4-Chlorophenyl - Antithyroid activity; synthesized via Schiff base condensation
Bis[(4-Chlorophenyl)Methylene]Carbonimidic Dihydrazide Hydrochloride Carbonimidic dihydrazide 4-Chlorophenyl 370.66 Antiparasitic agent; commercialized as robenidine derivatives (e.g., NCL259)
N'¹,N'⁴-Bis[(4-Chlorophenoxy)Acetyl]Terephthalohydrazide Terephthalic dihydrazide 4-Chlorophenoxy - Structural rigidity due to aromatic backbone; potential corrosion inhibition or polymer applications

Key Comparative Insights

  • Electronic Effects : Replacement of the carbothioic group (S-based, ) with a hydrazide (O/N-based) alters electron density, affecting redox activity and hydrogen-bonding capacity.
  • Biological Activity : 4-Chlorophenyl-substituted hydrazones exhibit varied bioactivity depending on the backbone. For example, thiocarbohydrazides () show cytotoxicity, while purine derivatives () target thyroid pathways. The target compound’s activity remains speculative but could align with these trends.
  • Synthetic Accessibility : Shorter backbones (e.g., succinic acid in ) simplify synthesis, whereas longer chains (e.g., octane) may require optimized reaction conditions to prevent side reactions.

Research Findings and Data

  • Antimicrobial Potential: Hydrazones with 4-chlorophenyl groups, such as NCL259 (), inhibit Gram-negative pathogens (MIC: 8–32 μg/mL), suggesting the target compound could share similar mechanisms.
  • Cytotoxicity : Thiocarbohydrazide derivatives () exhibit dose-dependent cytotoxicity, with LD₅₀ values lower than 20 μM, highlighting the role of the 4-chlorophenyl moiety in disrupting cellular processes.
  • Thermodynamic Stability : Hydrazones with aliphatic backbones (e.g., octane) may exhibit lower melting points compared to aromatic analogs due to reduced crystallinity .

Biological Activity

N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₀ClN₅O
  • Molecular Weight : 330.17 g/mol
  • Structure : The compound features two hydrazide groups linked by an octane chain, with 4-chlorophenyl groups attached to each hydrazide nitrogen.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bis-hydrazides can possess significant antibacterial and antifungal properties. The presence of the 4-chlorophenyl group is believed to enhance these effects by increasing lipophilicity, which aids in membrane penetration.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage in cells, contributing to its protective effects.

Antimicrobial Activity Study

A study conducted on various microbial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Antitumor Efficacy Assessment

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxicity with IC₅₀ values around 25 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in the sub-G1 phase population, suggesting apoptosis induction.

Antioxidant Capacity Evaluation

The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that the compound scavenged DPPH radicals with an IC₅₀ value of 15 µg/mL, demonstrating significant antioxidant potential.

Data Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialS. aureusMIC = 64 µg/mL[Source A]
AntitumorHeLa CellsIC₅₀ = 25 µM[Source B]
AntioxidantDPPH AssayIC₅₀ = 15 µg/mL[Source C]

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Solvent (Ethanol)50–80 mL per 1 mmolHigher polarity improves solubility
Temperature70–80°C (reflux)Ensures complete imine formation
Molar Ratio2:1 (aldehyde:hydrazide)Prevents unreacted hydrazide

Basic Question: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 8.3–8.5 ppm confirm the E-configuration of the hydrazone bond. Aromatic protons from 4-chlorophenyl groups appear at δ 7.2–7.4 ppm .
    • 13C NMR : Signals near 160 ppm indicate C=N bonds, while carbonyl carbons (C=O) appear at ~165 ppm .
  • IR Spectroscopy : Stretching vibrations at 3200–3300 cm⁻¹ (N-H) and 1650–1680 cm⁻¹ (C=O/C=N) validate hydrazide and imine groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles to confirm stereochemistry .

Advanced Question: How can computational methods like DFT improve structural and reactivity analysis?

Methodological Answer:
Density functional theory (DFT) calculations provide insights into:

  • Electronic properties : HOMO-LUMO gaps predict reactivity; lower gaps (~3–4 eV) suggest potential for charge-transfer interactions in biological systems .
  • Geometric optimization : Validates crystallographic data by comparing calculated vs. experimental bond lengths (e.g., C-Cl bond deviations < 0.02 Å) .
  • Reaction mechanisms : Simulates intermediates in hydrazone formation, identifying energy barriers for rate-limiting steps .

Advanced Question: How should researchers address contradictions in biological activity data (e.g., cytotoxicity variations across studies)?

Methodological Answer:
Discrepancies may arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), concentration ranges (IC50 values ±10 µM), or purity (>95% by HPLC) .
  • Assay design : Use orthogonal assays (MTT, apoptosis markers) to confirm activity. For example, fluorescence-based caspase-3 activation can validate cytotoxicity .
  • Structural analogs : Compare with derivatives (e.g., methoxy or nitro substituents) to isolate substituent effects on bioactivity .

Q. Table 2: Cytotoxicity Data Comparison

Cell LineIC50 (µM)Purity (%)Assay TypeReference
HeLa12.398MTT
MCF-745.692Apoptosis Marker

Advanced Question: What strategies resolve inconsistencies in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry. For example, a discrepancy in C=N peak assignment can be resolved via HMBC correlations in 2D NMR .
  • Isotopic labeling : Introduce deuterated solvents to distinguish exchangeable protons (e.g., N-H) from aromatic signals .
  • Crystallographic refinement : Use SHELXL (via Olex2) to resolve ambiguous electron density maps, especially for E/Z isomerism .

Advanced Question: How can reaction selectivity be enhanced to avoid byproducts in large-scale synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on the hydrazide backbone to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% through controlled heating .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product .

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